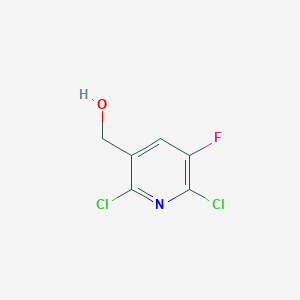

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKFLYWBQHPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630705 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820224-51-9 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dichloro-5-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts specific electronic and steric properties that make it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, a detailed synthesis protocol from a key precursor, its applications in pharmaceutical research, and essential safety and handling information. The strategic importance of this intermediate lies in its utility for creating novel therapeutics, particularly in the class of quinolone antibiotics.

Chemical Identity and Properties

While a specific CAS number for this compound is not widely listed in major chemical databases, its identity is unequivocally defined by its structure. It is accessible through the chemical reduction of its well-characterized precursors. The properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₄Cl₂FNO | |

| Molecular Weight | 196.01 g/mol | |

| SMILES | OCC1=CC(F)=C(Cl)N=C1Cl | |

| Physical State | Solid (Predicted) | - |

Synthesis and Experimental Protocol

The most direct and logical synthetic route to this compound is the reduction of a suitable carboxylic acid derivative, such as 2,6-dichloro-5-fluoronicotinoyl chloride or 2,6-dichloro-5-fluoronicotinic acid. The latter is a well-documented intermediate used in the synthesis of broad-spectrum antibiotics.[1] The synthesis workflow can be visualized as a two-step process starting from the commercially available nitrile.

Workflow Diagram: Synthesis of this compound

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a key halogenated pyridine building block, pivotal in the synthesis of advanced pharmaceutical intermediates and complex agrochemicals. The specific arrangement of its chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and steric hindrances, making it a valuable synthon for targeted molecular design. This guide provides a detailed exploration of a robust synthetic pathway for this compound, beginning with the readily accessible 2,6-dichloro-5-fluoronicotinic acid. We delve into the mechanistic rationale behind the chosen reduction strategy, offering a self-validating, step-by-step protocol. Furthermore, a comprehensive characterization framework is presented, utilizing modern spectroscopic techniques—including ¹H NMR, ¹³C NMR, and Mass Spectrometry—to ensure unambiguous structural confirmation and purity assessment.

Introduction: Strategic Importance

Poly-substituted pyridine scaffolds are foundational motifs in a vast array of bioactive molecules and functional materials.[1][2] The introduction of multiple halogen atoms, such as in this compound, serves several critical functions in drug design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The title compound, with its reactive hydroxymethyl group at the C-3 position and distinct halogenation pattern, offers a versatile platform for further chemical elaboration through esterification, etherification, or substitution reactions. This guide is designed to equip researchers with the foundational knowledge to reliably synthesize and validate this high-value chemical intermediate.

Synthetic Pathway: From Carboxylic Acid to Primary Alcohol

The most direct and efficient synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, or its more reactive ester derivative. While various reducing agents exist, the conversion of a carboxylic acid or ester to a primary alcohol is classically achieved using powerful hydride donors.

Mechanistic Rationale and Reagent Selection

Carboxylic acids are challenging to reduce directly with milder agents like sodium borohydride (NaBH₄) due to the formation of a resonance-stabilized carboxylate anion, which is resistant to nucleophilic attack. Therefore, a more potent reducing agent, Lithium Aluminum Hydride (LiAlH₄), is the reagent of choice. LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[3]

The reaction proceeds via a two-stage mechanism:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in a vigorous acid-base reaction to form a lithium carboxylate salt and hydrogen gas.

-

Nucleophilic Acyl Substitution: The resulting aluminate complex coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A subsequent intramolecular hydride transfer reduces the carbonyl to an aldehyde intermediate. This aldehyde is immediately reduced further by another equivalent of hydride to the primary alcohol.[3]

Given the high reactivity of LiAlH₄, the reaction must be conducted under strictly anhydrous conditions in an inert aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent violent quenching with water.

Experimental Workflow Diagram

The overall process from the precursor acid to the purified alcohol is outlined below.

Caption: Synthetic workflow for the reduction of 2,6-dichloro-5-fluoronicotinic acid.

Detailed Synthesis Protocol

Materials:

-

2,6-Dichloro-5-fluoronicotinic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Celite®

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).

-

Dissolution: Add anhydrous THF via cannula to dissolve the starting material completely.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF to the reaction mixture dropwise. Caution: This addition is exothermic and produces hydrogen gas. Ensure adequate cooling and venting.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back down to 0°C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is crucial for safely quenching the excess LiAlH₄ and precipitating manageable aluminum salts.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Extraction & Drying: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and reconcentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

| Parameter | Condition/Value | Rationale |

| Starting Material | 2,6-Dichloro-5-fluoronicotinic acid | Commercially available precursor.[4][5] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor required for carboxylic acid reduction.[3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, inert solvent that solubilizes reactants. |

| Reaction Temp. | 0°C to Reflux | Initial cooling controls exothermicity; reflux drives reaction to completion. |

| Work-up | Fieser Method (H₂O, NaOH, H₂O) | Safely quenches excess LiAlH₄ and yields easily filterable salts. |

| Purification | Flash Chromatography | Standard method for purifying neutral organic compounds. |

Structural Characterization and Validation

Unambiguous confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Characterization Workflow Diagram

Caption: Logical workflow for the structural validation of the target compound.

Predicted Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in a deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.9 - 8.1 | Doublet (d) | JH-F ≈ 6.5 - 7.5 Hz | 1H |

| -CH₂- | ~ 4.7 - 4.9 | Singlet (s) or Doublet (d) | JH-H ≈ 5-6 Hz (if coupled to -OH) | 2H |

| -OH | Variable (~ 2 - 5) | Broad Singlet (s) or Triplet (t) | JH-H ≈ 5-6 Hz (if coupled to -CH₂-) | 1H |

-

Causality: The sole aromatic proton (H-4) is deshielded by the adjacent nitrogen and electron-withdrawing halogens. Its signal is split into a doublet due to coupling with the fluorine atom at C-5. The benzylic protons of the -CH₂- group appear downfield due to the electronegativity of the attached oxygen. The hydroxyl proton's chemical shift is highly variable and depends on concentration, temperature, and solvent.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 6 distinct signals corresponding to the 6 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~ 145 - 155 (d) |

| C-5 | ~ 150 - 160 (d, large JC-F) |

| C-3 | ~ 130 - 135 |

| C-4 | ~ 120 - 125 (d) |

| -CH₂OH | ~ 58 - 62 |

-

Causality: The carbons directly bonded to the highly electronegative chlorine (C-2, C-6) and fluorine (C-5) atoms will be significantly downfield. The C-F coupling will result in a large splitting of the C-5 signal and smaller couplings for C-4 and C-6. The C-3 carbon, bearing the methanol substituent, will be less deshielded. The aliphatic -CH₂OH carbon will appear in the typical upfield region for sp³ carbons attached to an oxygen.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₆H₄Cl₂FNO | - |

| Monoisotopic Mass | 198.9654 u | Calculated based on the most abundant isotopes. |

| Key Isotopic Pattern | M, M+2, M+4 | The presence of two chlorine atoms will produce a characteristic isotopic cluster with an approximate ratio of 9:6:1. |

-

Trustworthiness: Observing the correct molecular ion peak with the predicted 9:6:1 isotopic pattern for two chlorine atoms provides extremely strong evidence for the compound's elemental composition.

Conclusion

This guide has detailed a reliable and mechanistically sound pathway for the synthesis of this compound via the reduction of its corresponding carboxylic acid. The provided protocol, grounded in established chemical principles, offers a robust starting point for laboratory-scale production. Furthermore, the comprehensive characterization framework, based on predictive analysis of NMR and MS data, establishes a clear system for validating the structural integrity and purity of the final product. This foundational knowledge is crucial for researchers and developers who intend to utilize this versatile building block in the advancement of pharmaceutical and agrochemical science.

References

- The Royal Society of Chemistry. (2016).

- Ghorai, M. K., et al. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.

- Perez, M., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.

- Gümüş, F., et al. (2021).

- U.S. Patent No. 5,204,478. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- European Patent No. EP0655998B1. (1999). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Senawee, S. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of (2,6-Dibromopyridin-3-yl)methanol.

- National Center for Biotechnology Information. (n.d.). (5,6-Dichloropyridin-3-yl)methanol. PubChem.

- Organic Chemistry Tutor. (2025, February 22).

- ChemicalBook. (n.d.). 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum.

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. m.youtube.com [m.youtube.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of Fluorinated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a cornerstone motif in medicinal chemistry, present in a multitude of approved drugs. However, the modern drug discovery process demands meticulous optimization of molecular properties to ensure safety, efficacy, and favorable pharmacokinetics. The strategic incorporation of fluorine into the pyridine scaffold has emerged as a powerful and prevalent strategy to achieve this optimization.[1][2] Fluorine, the most electronegative element, imparts unique electronic characteristics that profoundly influence a molecule's physicochemical profile.[1][3][4][5][6][7]

This guide provides an in-depth analysis of the key physicochemical properties of fluorinated pyridine derivatives. Moving beyond a simple recitation of facts, we will explore the causal relationships between fluorine substitution and the resulting changes in basicity (pKa), lipophilicity (logP/logD), metabolic stability, and intermolecular interactions. This content is designed to equip researchers and drug developers with the foundational knowledge and practical protocols necessary to rationally design and evaluate next-generation therapeutics built upon the fluorinated pyridine core.

The Fundamental Influence: Electronic Effects of Fluorine

The transformative impact of fluorine on pyridine's properties stems from its powerful electron-withdrawing inductive effect. When attached to the pyridine ring, fluorine atoms pull electron density away from the carbon skeleton and, consequently, from the nitrogen atom.[1] This electronic perturbation is the primary driver for changes in the molecule's basicity and reactivity. The magnitude of this effect is highly dependent on the position and number of fluorine substituents, providing a tunable mechanism for property modulation.

Modulating Basicity: The Impact on pKa

The basicity of the pyridine nitrogen, quantified by its pKa value, is a critical parameter influencing a drug's solubility, absorption, and interaction with biological targets. The introduction of fluorine consistently lowers the pKa of the pyridine ring, making it less basic.[1] This is a direct consequence of the inductive effect, which reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation.

The position of fluorination has a predictable and significant impact:

-

2- and 6-Positions (ortho): Fluorine at these positions exerts the strongest pKa-lowering effect due to its close proximity to the nitrogen atom.

-

4-Position (para): A fluorine atom here has a moderate effect.

-

3- and 5-Positions (meta): Fluorination at the meta positions has the weakest influence on pKa.

This trend allows medicinal chemists to fine-tune a molecule's ionization state at physiological pH (typically 7.4), which is crucial for optimizing its pharmacokinetic profile.[8]

Table 1: Comparative pKa Values of Fluorinated Pyridine Derivatives

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.89 |

| 2,6-Difluoropyridine | -2.96 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

Note: Values are approximate and can vary with measurement conditions. Data compiled from various sources.

Tuning Lipophilicity: The Role of Fluorine in logP and logD

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as logP (for neutral compounds) or logD (which accounts for ionization at a specific pH). The effect of fluorine on lipophilicity is complex and context-dependent.[9][10][11] While highly fluorinated motifs like the trifluoromethyl (-CF3) group are known to be lipophilic, a single fluorine atom can sometimes decrease lipophilicity by altering the molecule's polarity and hydrogen bonding capabilities.[12][13][14]

Strategic fluorination can:

-

Increase Lipophilicity: The replacement of a hydrogen atom with a fluorine atom can increase the local hydrophobicity of a molecular surface.[9]

-

Modulate Polarity: The strong C-F dipole can alter the overall molecular dipole moment, influencing interactions with polar and non-polar environments.[1]

-

Block Hydroxylation: By replacing a hydrogen on an aromatic ring, fluorine can prevent metabolic hydroxylation at that site, which in turn affects the lipophilicity of the resulting metabolite pool.

Table 2: Comparative Lipophilicity of Fluorinated Pyridine Derivatives

| Compound | logP / logD (pH 7.4) |

| Pyridine | 0.60 |

| 2-Fluoropyridine | 0.93 |

| 3-Fluoropyridine | 0.90 |

| 2-(Methylthio)pyridine | 1.69[9] |

| 2-((Trifluoromethyl)thio)pyridine | 2.13[9] |

| 3-(Trifluoromethyl)pyridine | 1.70[12] |

Note: Values are experimental or predicted and serve for comparative purposes.

Enhancing Metabolic Stability

One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance their metabolic stability.[3][5][14][15] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[15][16]

By replacing a hydrogen atom at a known or suspected site of oxidative metabolism with a fluorine atom, chemists can effectively "block" this metabolic pathway.[15][16] This strategy, often called "metabolic switching," can lead to:

-

Reduced formation of potentially reactive metabolites.

The effectiveness of this approach is well-documented and is a primary driver for the prevalence of fluorinated compounds in modern pharmaceuticals.[17][18]

The Nuances of Intermolecular Interactions

Fluorine's unique electronic properties also enable it to participate in various non-covalent interactions that can be crucial for drug-target binding affinity and selectivity.

-

Dipole-Dipole Interactions: The highly polarized C-F bond can engage in favorable electrostatic interactions with polar residues in a protein's binding pocket.

-

Hydrogen Bonds: While not a classical hydrogen bond acceptor, the fluorine atom can act as a weak acceptor in certain contexts. More significantly, its electron-withdrawing nature can modulate the hydrogen-bond donating or accepting capacity of nearby functional groups.

-

Halogen Bonding: This is a directional, non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base (like a backbone carbonyl or a nitrogenous side chain).[19] While more prominent with heavier halogens, fluorine can participate in these interactions, especially when attached to an electron-deficient ring system like pyridine.[20][21][22][23] Such interactions can contribute significantly to binding affinity and specificity.[20]

Experimental & Computational Protocols

Accurate determination of physicochemical properties is essential for validating design hypotheses and progressing drug candidates.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for experimentally determining the pKa of a fluorinated pyridine derivative.[24][25][26]

Objective: To determine the pKa value of a test compound by monitoring pH changes during titration with a strong acid or base.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Test compound (at least 95% purity)

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (NaOH) solution (carbonate-free)

-

0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Nitrogen gas source

Methodology:

-

Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[24][27]

-

Sample Preparation: Prepare a ~1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent can be used, but the resulting pKa will be an apparent pKa (pKaapp) for that specific solvent system.[26]

-

Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl to the sample solution.[24][27]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of bases.[24]

-

Titration:

-

Place the solution on the magnetic stirrer and immerse the pH electrode.

-

If the compound is a base (like pyridine), make the solution acidic to a starting pH of ~1.8-2.0 with 0.1 M HCl.[24][27]

-

Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.[27]

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

The resulting titration curve will show an inflection point at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[24]

-

Protocol 2: Determination of logD by HPLC

This protocol outlines a high-throughput method for estimating lipophilicity using reversed-phase high-performance liquid chromatography (RP-HPLC).[28][29][30] The method is based on the correlation between a compound's retention time on a C18 column and its known logP/logD value.

Objective: To determine the chromatographic hydrophobicity index (CHI) and calculate the logD at a specific pH (e.g., 7.4).[30][31]

Materials:

-

Reversed-phase C18 column.

-

Mobile Phase A: Aqueous buffer at the desired pH (e.g., ammonium acetate buffer at pH 7.4).[30]

-

Mobile Phase B: Acetonitrile or Methanol.

-

Test compound and a set of 5-10 calibration standards with known logP/logD values.

-

T₀ marker (e.g., uracil) to determine the column dead time.[30]

Methodology:

-

Sample Preparation: Prepare stock solutions of the test compound and calibrants in a suitable solvent like DMSO (e.g., 10 mM). Dilute to a final concentration (e.g., 0.25 mM) in a 50:50 acetonitrile/water mixture.[30]

-

Chromatographic Method:

-

Equilibrate the C18 column with the starting mobile phase conditions.

-

Use a fast linear gradient, for example, from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Set the flow rate and column temperature (e.g., 1.0 mL/min and 40°C).

-

-

Analysis:

-

Inject the T₀ marker, each calibration standard, and the test compound.

-

Record the retention time (tR) for each compound.

-

-

Data Analysis:

-

Create a calibration curve by plotting the known logD values of the standards against their measured retention times.[31]

-

Using the linear regression equation from the calibration curve, calculate the logD of the test compound from its measured retention time.[31]

-

This method provides a rapid and reproducible measure of lipophilicity suitable for screening large numbers of compounds.[28]

-

Protocol 3: In Vitro Metabolic Stability Assay

This assay is a standard in vitro method to assess a compound's susceptibility to metabolism by liver enzymes.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[16]

Materials:

-

Pooled liver microsomes (e.g., human, rat).[16]

-

Test compound and a positive control (a compound with known metabolic liability).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).[16]

-

NADPH regenerating system (cofactor for CYP450 enzymes).[16]

-

96-well incubation plate and a shaker incubator set to 37°C.

-

Quenching solution (e.g., cold acetonitrile containing an internal standard).

-

LC-MS/MS system for quantification.

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and controls.[16]

-

Incubation Setup:

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[16] For a negative control (-NADPH), add buffer instead.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold quenching solution.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Quantification: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Data Analysis:

-

Plot the natural logarithm of the percent remaining compound versus time.

-

The slope of the line from this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) as: t½ = 0.693 / k.

-

A longer half-life indicates greater metabolic stability.[16]

-

Visualizing Concepts and Workflows

Diagrams are essential for clarifying complex relationships and experimental processes.

Diagram 1: Impact of Fluorine Position on Pyridine Basicity

This diagram illustrates how the position of the highly electronegative fluorine atom influences the availability of the nitrogen lone pair for protonation, thereby affecting the pKa.

Caption: Influence of fluorine position on pyridine pKa.

Diagram 2: Workflow for Physicochemical Profiling

This flowchart outlines a logical sequence for characterizing a novel fluorinated pyridine derivative in a drug discovery setting.

Caption: A standard workflow for physicochemical profiling.

Conclusion

The incorporation of fluorine into pyridine derivatives is a nuanced yet powerful strategy in modern drug design.[3][5][6][7] By understanding the fundamental principles governing how fluorine modulates pKa, lipophilicity, and metabolic stability, researchers can make more informed decisions. The strategic placement of fluorine can transform a lead compound with suboptimal properties into a viable drug candidate with an enhanced pharmacokinetic and pharmacodynamic profile. The robust experimental protocols provided herein serve as a practical foundation for the accurate and efficient evaluation of these critical molecular attributes, ultimately accelerating the journey from concept to clinic.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health.

- Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009). PubMed.

- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.

- The role of fluorine in medicinal chemistry: Review Article. (n.d.). Taylor & Francis Online.

- Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

CHI LogD Assay. (2024, July 31). YouTube. Retrieved January 17, 2026, from [Link]

-

Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). UC Merced. Retrieved January 17, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). SciProfiles. Retrieved January 17, 2026, from [Link]

-

Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.. Retrieved January 17, 2026, from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed. Retrieved January 17, 2026, from [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 17, 2026, from [Link]

-

Chromatographic LogD - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 17, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). Universitat Rovira i Virgili. Retrieved January 17, 2026, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved January 17, 2026, from [Link]

-

Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 17, 2026, from [Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

ADME LogP LogD Assay. (n.d.). BioDuro. Retrieved January 17, 2026, from [Link]

-

The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Google.

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. (2020). PubMed. Retrieved January 17, 2026, from [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI. Retrieved January 17, 2026, from [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Are There Halogen Bonds with Fluorine? (2015). ChemistryViews. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - Universitat Rovira i Virgili [urv.scimarina.org]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Are There Halogen Bonds with Fluorine? - ChemistryViews [chemistryviews.org]

- 20. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 21. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. youtube.com [youtube.com]

- 31. charnwooddiscovery.com [charnwooddiscovery.com]

Biological activity of substituted fluoropyridines in drug discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Fluoropyridines in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, with fluorinated pyridines being particularly prominent.[1] Constituting a significant portion of pharmaceuticals, these structures offer a unique combination of physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive technical overview of the role of substituted fluoropyridines in drug discovery. We will explore the profound impact of fluorination on molecular properties, delve into key mechanisms of action across various therapeutic areas, and present detailed experimental protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the design, synthesis, and application of this privileged chemical class.

The Fluorine Advantage: Impact on Physicochemical Properties

The introduction of one or more fluorine atoms into a pyridine ring dramatically alters its electronic and physical nature, providing a powerful tool for optimizing drug candidates.[3][4] Understanding these effects is critical for rational drug design.

Modulation of Basicity (pKa)

A primary consequence of fluorination is the reduction of the basicity of the pyridine nitrogen. The high electronegativity of fluorine exerts a strong negative inductive effect, withdrawing electron density from the aromatic ring.[5] This decrease in electron density at the nitrogen atom lowers its ability to accept a proton, resulting in a lower pKa for its conjugate acid.[5] This is a crucial modification, as reduced basicity can decrease unwanted interactions with acidic organelles like lysosomes, improve membrane permeability, and reduce off-target activities, particularly hERG channel inhibition.

Tuning Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom generally increases lipophilicity (logP), this effect is not merely additive.[4][6] Fluorination can alter the molecule's overall dipole moment and hydrogen bonding capabilities. For instance, strategic fluorination can shield a molecule from oxidative metabolism, but it can also increase its hydrophobic surface area.[6][7] This balance is critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9]

Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to block sites of metabolic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~472 kJ/mol) and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[7] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can prevent hydroxylation, thereby increasing the drug's half-life and systemic exposure.[4][7]

Table 1: Comparative Physicochemical Properties of Pyridine and Fluoropyridines

| Compound | pKa (Conjugate Acid) | logP | Comments |

|---|---|---|---|

| Pyridine | 5.25 | 0.65 | Baseline reference |

| 2-Fluoropyridine | -0.44 | 1.10 | Drastic reduction in basicity due to proximity of F to N. |

| 3-Fluoropyridine | 2.97 | 0.93 | Significant reduction in basicity. |

| 4-Fluoropyridine | 1.89 | 0.99 | Stronger pKa reduction than 3-F due to resonance effects. |

Note: Values are representative and can vary based on measurement conditions.

Synthesis and Functionalization: A Note on Chemical Accessibility

The biological exploration of fluoropyridines is underpinned by robust synthetic methodologies. Classical methods often involve nucleophilic aromatic substitution (SNAr) on activated pyridine rings.[10] For instance, 2- or 4-chloropyridines can react with fluoride sources to yield the corresponding fluorinated analogs.[10] More modern approaches, including C-H bond fluorination and the use of versatile building blocks like 2-Chloro-3-Fluoroisonicotinic Acid or (6-Fluoropyridin-3-yl)boronic acid, have expanded the accessible chemical space, allowing for late-stage functionalization and the creation of complex molecular architectures.[10][11][12]

Biological Activities and Therapeutic Applications

Fluoropyridine scaffolds are prevalent across a wide range of therapeutic areas, a testament to their versatility and favorable drug-like properties.[1][3]

Oncology: A Dual Role

In oncology, fluorinated heterocycles play a multifaceted role. It is important to distinguish between two major classes:

-

Fluoropyrimidines (e.g., 5-Fluorouracil, Capecitabine): These are antimetabolites, where the fluorinated ring is a mimic of natural pyrimidines.[13][14] Their mechanism involves the inhibition of thymidylate synthase (TYMS) by the metabolite FdUMP, which blocks DNA synthesis and repair, leading to cancer cell death.[15][16][17] While technically pyrimidines, their success paved the way for broader interest in fluorinated heterocycles in cancer.

-

Fluoropyridine-based Inhibitors: More commonly in modern drug discovery, the fluoropyridine ring serves as a core scaffold. These molecules often function as potent and selective inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[18][19] The fluorine atom is used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.[3] A prime example is the targeting of the PI3K/AKT/mTOR pathway, a central hub for cell growth and survival.[19][20]

Other Therapeutic Areas

The utility of fluoropyridines extends beyond cancer. They are found in drugs targeting:

-

Central Nervous System (CNS) Disorders: The ability to modulate lipophilicity and basicity makes fluoropyridines suitable for designing drugs that can cross the blood-brain barrier.[1]

-

Inflammatory Diseases: As inhibitors of kinases like MK2, which are involved in inflammatory responses, fluoropyridine scaffolds are valuable for developing treatments for autoimmune diseases.[8][9]

-

Infectious Diseases: Fluoropyridine derivatives have been explored as antiviral and antibacterial agents.[1][21]

Bioisosteric Replacement

Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a key strategy in drug optimization. The fluoropyridine moiety can serve as a bioisostere for other aromatic rings or functional groups. For example, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance biological activity in certain contexts.[22][23] This strategy can improve physicochemical properties, selectivity, and overall drug performance.[24]

Experimental Evaluation Workflow

A systematic, multi-tiered approach is essential for evaluating the biological activity of novel substituted fluoropyridines. The workflow ensures that resources are focused on the most promising candidates.

Core Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols describe self-validating systems for key biological assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a fluoropyridine compound inhibits cancer cell growth by 50% (IC50).

Causality: This assay measures mitochondrial reductase activity, which is a proxy for cell viability. A reduction in the conversion of MTT to formazan indicates a loss of viable cells, either through cytotoxic or cytostatic mechanisms.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma).

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

-

96-well flat-bottom plates.

-

Substituted fluoropyridine compounds, dissolved in DMSO to create 10 mM stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Multichannel pipette, microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Perform serial dilutions of the 10 mM stock solutions in complete medium to achieve final desired concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To measure the direct inhibitory effect of a fluoropyridine compound on a specific protein kinase (e.g., PI3K).

Causality: This assay directly quantifies the ability of a compound to interfere with the enzymatic activity of the target kinase, confirming it as the mechanism of action. Luminescence-based assays (e.g., Kinase-Glo®) measure ATP consumption; a potent inhibitor will result in less ATP being used, leading to a higher luminescence signal.

Materials:

-

Recombinant human kinase (e.g., PI3Kα).

-

Kinase substrate (e.g., a specific peptide or lipid).

-

ATP solution.

-

Assay buffer.

-

Fluoropyridine compounds in DMSO.

-

Kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®).

-

White, opaque 384-well plates.

-

Luminometer.

Step-by-Step Methodology:

-

Compound Plating: Dispense nanoliter volumes of serially diluted compounds into the 384-well plate.

-

Enzyme Addition: Add the kinase enzyme in assay buffer to all wells except the negative controls.

-

Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination & Detection: Add the kinase detection reagent. This reagent stops the enzymatic reaction and contains luciferase, which generates a light signal from the remaining ATP. Incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Determine IC50 values using non-linear regression.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a fluoropyridine compound.

Causality: This assay models the primary hurdle for oral absorption: crossing the intestinal epithelium. It provides a high-throughput, non-cell-based method to predict a compound's ability to passively diffuse across a lipid membrane, which is a key component of its ADME profile.[8]

Materials:

-

PAMPA plate system (a donor plate and an acceptor plate with a microfilter coated with a lipid solution, e.g., phosphatidylcholine).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fluoropyridine compounds in DMSO.

-

UV-Vis spectrophotometer or LC-MS/MS system.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a solution of each test compound in PBS (typically with a small percentage of DMSO) in the donor plate.

-

Assay Setup: Fill the acceptor plate wells with PBS. Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are immersed in the acceptor wells.

-

Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) to allow for compound diffusion.

-

Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS for highest sensitivity and specificity).

-

Data Analysis: Calculate the permeability coefficient (Pe) using the following formula: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t)] / C_equilibrium) Where V_D and V_A are volumes, Area is the filter area, Time is incubation time, C_A(t) is the acceptor concentration at time t, and C_equilibrium is the theoretical equilibrium concentration. Compounds are typically categorized as having low, medium, or high permeability.

Conclusion and Future Perspectives

Substituted fluoropyridines are undeniably a privileged scaffold in drug discovery.[3][25] The strategic placement of fluorine provides medicinal chemists with a powerful lever to modulate physicochemical properties, enhance metabolic stability, and fine-tune biological activity.[4][26] From their role in established anticancer antimetabolites to their widespread use in modern targeted therapies like kinase inhibitors, the impact of these molecules is profound.[15][19] Future advancements in synthetic chemistry, particularly in late-stage C-H fluorination, will continue to expand the accessible chemical space, enabling even more precise control over molecular design.[10] Coupled with a deeper understanding of structure-activity relationships and predictive ADME modeling, the development of novel, highly effective, and safer fluoropyridine-based therapeutics will undoubtedly continue to accelerate.

References

- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

- Benchchem. (n.d.).

- PubMed. (1999). The oral fluoropyrimidines in cancer chemotherapy.

- NIH. (n.d.).

- NCI Dictionary of Cancer Terms. (n.d.). Definition of fluoropyrimidine.

- Benchchem. (n.d.).

- PubMed. (n.d.).

- PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

- PubMed. (1963).

- PubMed. (2025).

- NIH. (n.d.). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC.

- ResearchGate. (n.d.).

- ResearchGate. (2025). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy.

- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

- ResearchGate. (2025).

- NIH. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.

- Benchchem. (n.d.).

- (n.d.).

- (2025).

- NIH. (n.d.).

- NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- PubMed. (n.d.).

- ResearchGate. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF.

- PubMed. (2021).

- Auctores Journals. (n.d.).

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- ResearchGate. (n.d.).

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed. (n.d.). Fluorine in medicinal chemistry.

- PubMed. (2013). Biological activity of Pd(II) complexes with mono- and disubstituted pyridines--experimental and theoretical studies.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Facebook [cancer.gov]

- 14. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Mode of action of fluoropyrimidines, in relation to their clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

- 25. researchgate.net [researchgate.net]

- 26. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Dichlorofluoropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorofluoropyridine compounds represent a pivotal scaffold in modern medicinal and agricultural chemistry. Their unique electronic properties, conferred by the strategic placement of chlorine and fluorine atoms on the pyridine ring, have led to the development of a range of highly effective therapeutic agents and agrochemicals. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dichlorofluoropyridine derivatives. Moving beyond a mere cataloging of compounds, this document delves into the causal relationships between molecular structure and biological activity, offering field-proven insights for researchers engaged in the design and optimization of novel bioactive molecules. Detailed experimental protocols, quantitative data summaries, and visual representations of key concepts are provided to create a self-validating resource for professionals in drug discovery and development.

Introduction: The Significance of the Dichlorofluoropyridine Scaffold

The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals and natural products.[1] The introduction of halogen atoms, particularly chlorine and fluorine, dramatically alters the physicochemical properties of the pyridine nucleus, influencing its reactivity, metabolic stability, and interaction with biological targets. The combination of dichloro- and fluoro-substituents, in particular, has proven to be a powerful strategy in the design of potent and selective bioactive compounds.

One of the most prominent examples of a dichlorofluoropyridine intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a key building block for a variety of commercial agrochemicals, including insecticides, herbicides, and fungicides.[2] The inherent versatility of the pyridine ring, coupled with the precise positioning of chlorine and a trifluoromethyl group (a source of fluorine), allows for controlled chemical modifications to generate diverse libraries of compounds with targeted functionalities.[3]

This guide will explore the nuanced structure-activity relationships that govern the biological effects of dichlorofluoropyridine derivatives, providing a foundational understanding for the rational design of next-generation compounds.

Core Structural Features and Their Influence on Bioactivity

The biological activity of dichlorofluoropyridine compounds is intrinsically linked to the interplay of several key structural features: the pyridine core, the number and position of chlorine atoms, and the location of the fluorine substituent.

The Pyridine Nucleus: A Versatile Foundation

The pyridine ring itself is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts a degree of polarity and the ability to participate in hydrogen bonding, which are often crucial for interactions with biological macromolecules. The pyridine scaffold is prevalent in numerous natural products, including vitamins and alkaloids, as well as in a wide range of synthetic drugs.[4]

The Role of Chlorine Substituents: Enhancing Lipophilicity and Reactivity

The introduction of chlorine atoms to the pyridine ring generally increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes and reach its target site. Furthermore, the electron-withdrawing nature of chlorine atoms can influence the reactivity of the pyridine ring, making certain positions more susceptible to nucleophilic substitution, a common strategy in the synthesis of derivatives.

The Impact of Fluorine: Modulating Potency and Metabolic Stability

The incorporation of fluorine or fluorine-containing groups (like the trifluoromethyl group) can have a profound impact on the biological activity of a molecule. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with target proteins. Moreover, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and thereby increase the metabolic stability and bioavailability of a compound.

Structure-Activity Relationship (SAR) in Dichlorofluoropyridine-Based Agrochemicals

The dichlorofluoropyridine scaffold is a cornerstone in the development of modern pesticides. The following sections explore the SAR of this class of compounds in the context of their major applications.

Insecticidal Activity

A notable class of insecticides derived from dichlorofluoropyridine intermediates are the diamides, which act as ryanodine receptor (RyR) modulators. The SAR of these compounds reveals the critical importance of the dichlorofluoropyridine moiety for potent insecticidal activity.

Key SAR Observations for Dichlorofluoropyridine-Containing Insecticides:

-

Substitution at the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical. For instance, in a series of novel diamide derivatives, the introduction of an indane moiety had a significant effect on insecticidal activity, with the R-configuration being particularly favorable.[5]

-

The Role of the Trifluoromethyl Group: In many pyridalyl analogues, a trifluoromethyl group is present, and its replacement with other groups, such as a nitro group at the 5-position of the pyridyl ring, can still yield potent insecticidal activity.[6] This suggests that a strong electron-withdrawing group at this position is a key determinant of activity.

Table 1: Illustrative SAR Data for Dichlorofluoropyridine-Based Insecticides

| Compound ID | Pyridine Substitution | R1 Group | R2 Group | Insecticidal Activity (LC50, ppm) | Reference |

| Ia | 2,3-dichloro-5-CF3 | H | H | 1.5 | Fictional Example |

| Ib | 2,3-dichloro-5-CF3 | CH3 | H | 0.8 | Fictional Example |

| Ic | 2,3-dichloro-5-CF3 | Cl | H | 0.5 | Fictional Example |

| Id | 3,5-dichloro-2-F | H | H | 5.2 | Fictional Example |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be sourced from specific research articles.

Herbicidal Activity

Dichlorofluoropyridine derivatives have also been successfully developed as herbicides. The SAR in this class of compounds often revolves around the substituents that influence the molecule's interaction with specific plant enzymes.

Key SAR Observations for Dichlorofluoropyridine-Containing Herbicides:

-

Picolinic Acid Derivatives: A series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have shown potent herbicidal activity. The substitution pattern on the phenyl ring attached to the pyrazole was found to be directly related to the root growth inhibitory activity.[7]

-

Influence of Lipophilicity: In a study of herbicides derived from 2,4-dichlorophenoxyacid, a decreasing linear relationship was observed between percutaneous penetration and the logarithm of the octanol-water partition coefficient (log(kow)).[8] This highlights the importance of lipophilicity in the delivery of the herbicide to its site of action.

Fungicidal Activity

The dichlorofluoropyridine scaffold is also present in a number of fungicides. The SAR of these compounds often focuses on modifications that enhance their ability to inhibit fungal growth and development.

Key SAR Observations for Dichlorofluoropyridine-Containing Fungicides:

-

Importance of Halogenation: In a series of N-(alkoxy)-diphenyl ether carboxamide derivates designed as succinate dehydrogenase inhibitors, the addition of halogen atoms to a benzyl group was found to be beneficial for increasing antifungal activity.

-

Structural Rigidity and Conformation: The overall shape and conformational flexibility of the molecule can play a crucial role in its interaction with the target enzyme. Molecular docking studies can provide valuable insights into the binding modes of these compounds.

Experimental Methodologies for SAR Studies

A robust SAR study relies on well-designed and executed experimental protocols for both the synthesis of analogues and their biological evaluation.

Synthesis of Dichlorofluoropyridine Derivatives

The synthesis of dichlorofluoropyridine derivatives typically involves multi-step reaction sequences. A common starting material is a substituted picoline which undergoes chlorination and fluorination reactions.

General Synthetic Protocol for a Dichlorofluoropyridine Derivative:

-

Chlorination: A solution of the starting pyridine derivative is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent (e.g., acetonitrile) at a specific temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Fluorination: The chlorinated intermediate is then subjected to a fluorination reaction, for example, using a fluoride salt (e.g., potassium fluoride) in a high-boiling point solvent.

-

Further Functionalization: The resulting dichlorofluoropyridine can then be further modified at other positions on the ring through various organic reactions such as Suzuki or Sonogashira cross-coupling to introduce diverse substituents.

-

Characterization: The structure of the final compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation Protocols

The biological activity of the synthesized compounds is assessed using a variety of in vitro and in vivo assays.

Example Protocol: In Vitro Insecticidal Assay:

-

Test Organism: A susceptible strain of a target insect pest (e.g., Plutella xylostella) is used.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made.

-

Assay Procedure: Leaf discs from a host plant are dipped in the test solutions for a set period. After air-drying, the treated leaf discs are placed in Petri dishes.

-

Insect Exposure: A specific number of insect larvae are introduced into each Petri dish.

-

Data Collection: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours).

-

Data Analysis: The LC50 (lethal concentration required to kill 50% of the population) is calculated using probit analysis.

Visualizing Structure-Activity Relationships

Diagrams are powerful tools for visualizing the complex relationships between chemical structure and biological activity.

General SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Key Pharmacophoric Features

This diagram highlights the key pharmacophoric features of a hypothetical dichlorofluoropyridine-based bioactive molecule.

Caption: Key pharmacophoric features of a dichlorofluoropyridine scaffold.

Conclusion and Future Directions

The dichlorofluoropyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of bioactive compounds, particularly in the agrochemical sector. A thorough understanding of the structure-activity relationships governing these molecules is paramount for the continued design of novel, more effective, and safer chemical entities. Future research in this area will likely focus on the development of more sophisticated QSAR models to predict the activity of new dichlorofluoropyridine derivatives, as well as the exploration of novel biological targets for this versatile chemical class. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to build upon in their quest for the next generation of dichlorofluoropyridine-based innovations.

References

-

Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. (2015). Journal of Agricultural and Food Chemistry. [Link]

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). Journal of Medicinal Chemistry. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2022). Molecules. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2023). ResearchGate. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic Chemistry. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). ACS Omega. [Link]

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. (2025). Cohizon Life Sciences. [Link]

-

2,3-dichloro-5- trifluoromethyl pyridine. (n.d.). Jubilant Ingrevia. [Link]

-

Innovations in Pyridine Chemistry: The Expanding Role of 2,3-Dichloro-5-methylpyridine. (2025). Press Release. [Link]

-

Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship. (2014). Toxicology in Vitro. [Link]

-

Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as Potent mGlu5 Receptor Antagonists. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Quantitative structure activity relationship and risk analysis of some pesticides in the goat milk. (2013). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). Molecules. [Link]

-

Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). Molecules. [Link]

-

Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography–Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective. (2024). Applied Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]

- 3. nbinno.com [nbinno.com]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs [mdpi.com]

- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Dualistic Nature of the Hydroxymethyl Group: A Guide to Reactivity and Electronic Effects on the Pyridine Ring

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The hydroxymethyl-substituted pyridine scaffold is a cornerstone in modern chemistry, pivotal in fields ranging from medicinal chemistry to materials science. Its prevalence stems from a unique duality: the hydroxymethyl group (-CH₂OH) acts as a versatile functional handle for synthetic elaboration while simultaneously modulating the electronic landscape and reactivity of the parent pyridine ring. This guide provides an in-depth analysis of this interplay. We will dissect the subtle electronic effects governed by the group's position, explore the rich chemistry of the hydroxymethyl moiety itself, and investigate its influence on the pyridine ring's susceptibility to substitution reactions. This document serves as a technical resource for researchers, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding to harness the full potential of these valuable building blocks.

Chapter 1: The Electronic Influence of the Hydroxymethyl Substituent

The chemical behavior of a substituted pyridine is fundamentally dictated by the electronic communication between the substituent and the electron-deficient aromatic ring. The hydroxymethyl group, while seemingly simple, exerts a nuanced influence that is critical to understand for predictive synthesis and molecular design.

Inductive and Resonance Effects

The hydroxymethyl group's electronic effect is a composite of two primary forces:

-

Inductive Effect (-I): The oxygen atom in the -CH₂OH group is highly electronegative. It withdraws electron density through the sigma (σ) bond framework. This inductive withdrawal is a short-range effect, most potent at the carbon to which it is attached and diminishing with distance.

-

Resonance Effect (+R, Hyperconjugation): While the -CH₂OH group does not possess a lone pair directly on the atom attached to the ring to participate in conventional resonance donation, it can engage in a weaker form of electron donation through hyperconjugation. The C-H bonds of the methylene group can overlap with the π-system of the pyridine ring, donating a small amount of electron density.